2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile
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Overview
Description
“2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile” is a chemical compound with the molecular formula C₁₇H₁₃FN₄O₂ . It is offered by several scientific research product suppliers .
Molecular Structure Analysis
The molecule contains an indole nucleus, which is a benzopyrrole, meaning it contains a benzenoid (aromatic) nucleus and has 10 π-electrons . The indole nucleus is an important heterocyclic system that provides the skeleton to many synthetic drug molecules .Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.31 . Other specific physical and chemical properties like density, boiling point, melting point, etc., are not available in the retrieved data.Scientific Research Applications
Medicinal Chemistry
Summary of Application
In medicinal chemistry, this compound is explored for its potential as a pharmacophore due to the biological activity associated with indole derivatives .
Methods of Application
The compound is synthesized and incorporated into various drug molecules, where it binds with high affinity to multiple receptors. This process involves complex organic synthesis techniques, including catalysis and green synthetic methods .
Results and Outcomes
Indole derivatives have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. For instance, certain derivatives have demonstrated inhibitory activity against influenza A with IC50 values and selectivity indices .
Biochemistry
Summary of Application
Biochemically, indole derivatives like this compound are significant for their role in cell biology and as active compounds in treating various disorders .
Methods of Application
Biochemical assays and in vitro studies are conducted to assess the biological activities of these compounds. Techniques such as enzyme-linked immunosorbent assay (ELISA) and cell culture assays are common.
Results and Outcomes
The outcomes include the identification of compounds with potent antiviral agents against RNA and DNA viruses, with specific IC50 values indicating their efficacy .
Pharmacology
Summary of Application
Pharmacologically, the compound is studied for its therapeutic potential, especially in the development of new drugs with diverse biological activities .
Methods of Application
Pharmacological studies involve animal models and clinical trials to test the efficacy and safety of the derivatives. Dosage determination and toxicity studies are crucial steps.
Results and Outcomes
Derivatives have been found active against various pathogens, including Plasmodium falciparum, at low concentrations, suggesting their use in antimalarial therapies .
Organic Chemistry
Summary of Application
In organic chemistry, the focus is on the synthesis of indole derivatives and exploring their properties as part of natural products and drugs .
Methods of Application
Synthetic pathways are developed to construct these compounds, often involving novel methods of synthesis like the Heck reaction performed at ambient temperatures .
Results and Outcomes
The synthesis of these derivatives leads to the discovery of compounds with vital biological properties, contributing to the advancement of organic synthesis methods .
Analytical Chemistry
Summary of Application
Analytical chemistry utilizes this compound in the development of assays and analytical methods to detect and quantify biological activities .
Methods of Application
Techniques such as chromatography and mass spectrometry are used to analyze the compound’s presence and concentration in various samples.
Results and Outcomes
The analytical methods developed provide accurate measurements of the compound’s efficacy and potency, aiding in the quality control of pharmaceuticals .
Chemical Engineering
Summary of Application
In chemical engineering, the compound’s applications are related to the large-scale synthesis and production of biologically active molecules .
Methods of Application
Processes such as reaction optimization, scaling up synthesis, and purification are involved. The engineering aspect focuses on efficiency and cost-effectiveness.
Results and Outcomes
The engineering of these processes leads to the feasible production of indole derivatives for pharmaceutical use, with attention to safety and environmental impact .
This analysis provides a detailed overview of the diverse applications of “2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile” in various scientific fields, highlighting its significance in research and development. Each field contributes uniquely to understanding and utilizing this compound’s potential.
Neuropharmacology
Summary of Application
Neuropharmacology studies have investigated indole derivatives for their potential in treating neurodegenerative diseases .
Methods of Application
Compounds are tested for their ability to cross the blood-brain barrier and their interaction with neural receptors. In vitro enzyme assays are commonly used to assess inhibitory activities .
Results and Outcomes
Some derivatives have shown low inhibitory activity (IC50 75 µmol/L) against targets relevant to Alzheimer’s disease, providing a basis for the design of brain-accessible drugs .
Material Science
Summary of Application
In material science, indole derivatives are explored for their fluorescent properties, which can be applied in organic light-emitting diode (OLED) technology .
Methods of Application
The synthesis of fluorophores based on indole derivatives is carried out, followed by the evaluation of their fluorescence quantum yield and thermal stability .
Results and Outcomes
Derivatives exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C), making them excellent candidates for OLED applications .
Agricultural Chemistry
Summary of Application
Agricultural chemistry researches the use of indole derivatives as plant growth regulators and pesticides .
Methods of Application
Field trials and greenhouse experiments are conducted to test the efficacy of these compounds on plant growth and pest resistance .
Results and Outcomes
Indole derivatives like indole-3-acetic acid have been found to promote plant growth and yield, enhancing agricultural productivity .
Ophthalmology
Summary of Application
Ophthalmological research has investigated indole derivatives for their neuroprotective effects, particularly in preventing vision loss from ocular trauma .
Methods of Application
Compounds are tested for their ability to activate tropomyosin-related kinase B (TrkB), which is crucial for neuronal survival and function. Animal models are used to assess the protective effects against vision loss .
Results and Outcomes
Studies have shown that indole derivatives can protect against vision loss and retinal ganglion cell damage, suggesting their potential use in treating ocular diseases .
Molecular Biology
Summary of Application
In molecular biology, indole derivatives are used in molecular docking studies to understand their interaction with various biological receptors .
Methods of Application
Computational methods like molecular docking are employed to predict the interaction of indole derivatives with target proteins, providing insights into their potential biological activities .
Results and Outcomes
The interaction studies reveal excellent binding affinities with receptors, which is valuable for drug design and discovery processes .
Cancer Research
Summary of Application
Cancer research utilizes indole derivatives to develop new therapeutic agents due to their anticancer properties .
Methods of Application
These compounds are synthesized and tested against various cancer cell lines to evaluate their cytotoxic effects and mechanisms of action .
Results and Outcomes
Indole derivatives have shown promise in inhibiting the growth of cancer cells, making them potential candidates for anticancer drug development .
Antimicrobial Research
Summary of Application
Antimicrobial research focuses on the development of indole-based compounds as new antimicrobial agents .
Methods of Application
The antimicrobial activity of these compounds is assessed through in vitro assays against a range of pathogens, including bacteria and fungi .
Results and Outcomes
Some indole derivatives exhibit strong antimicrobial activities, suggesting their use in combating antibiotic-resistant infections .
Endocrinology
Summary of Application
Endocrinological studies investigate the role of indole derivatives in hormone-related diseases and their potential as therapeutic agents .
Methods of Application
The effects of these compounds on hormone receptors and signaling pathways are studied using cell-based assays and animal models .
Results and Outcomes
Research indicates that indole derivatives can modulate hormone receptor activities, offering new avenues for treating endocrine disorders .
Neurology
Summary of Application
Neurological research explores the use of indole derivatives in the treatment of neurodegenerative diseases .
Methods of Application
These compounds are evaluated for their neuroprotective effects in models of diseases like Alzheimer’s and Parkinson’s .
Results and Outcomes
Indole derivatives have shown potential in protecting neuronal cells and improving cognitive functions in disease models .
Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile”, being an indole derivative, could be a subject of future research in the field of medicinal chemistry.
properties
IUPAC Name |
2-[2-(5-fluoro-1H-indol-3-yl)ethylamino]-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-1-3-17-15(8-13)11(10-21-17)5-6-20-16-4-2-14(22(23)24)7-12(16)9-19/h1-4,7-8,10,20-21H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNOMZLGDSPXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCCC2=CNC3=C2C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile |
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